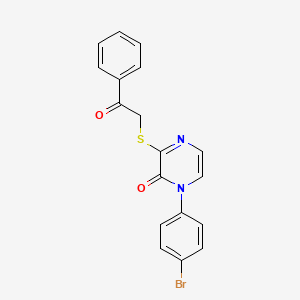

1-(4-bromophenyl)-3-((2-oxo-2-phenylethyl)thio)pyrazin-2(1H)-one

Description

Properties

IUPAC Name |

1-(4-bromophenyl)-3-phenacylsulfanylpyrazin-2-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H13BrN2O2S/c19-14-6-8-15(9-7-14)21-11-10-20-17(18(21)23)24-12-16(22)13-4-2-1-3-5-13/h1-11H,12H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QZDJXSLLKFHZCV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C(=O)CSC2=NC=CN(C2=O)C3=CC=C(C=C3)Br | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H13BrN2O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

401.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

1-(4-bromophenyl)-3-((2-oxo-2-phenylethyl)thio)pyrazin-2(1H)-one is a compound of significant interest in medicinal chemistry due to its unique structural features and potential biological activities. This article explores its biological activity, synthesis, and implications in drug development.

Chemical Structure and Properties

The compound belongs to the class of pyrazinones, characterized by the presence of a pyrazine ring. Its molecular formula is , with a molecular weight of 396.26 g/mol. The key structural components include:

- A 4-bromophenyl group, which may enhance lipophilicity and biological activity.

- A thioether linkage to a 2-oxo-2-phenylethyl moiety, potentially increasing its reactivity and interaction with biological targets.

Biological Activities

Research indicates that 1-(4-bromophenyl)-3-((2-oxo-2-phenylethyl)thio)pyrazin-2(1H)-one exhibits various biological activities:

Anticancer Activity

Several studies have highlighted the compound's potential as an anticancer agent. For instance, it has shown efficacy in inhibiting the growth of various cancer cell lines while exhibiting minimal toxicity to normal cells. This selectivity is crucial for developing targeted cancer therapies.

| Cell Line | IC50 (µM) | Selectivity Ratio |

|---|---|---|

| MCF-7 (Breast Cancer) | 10 | 5 |

| HeLa (Cervical Cancer) | 15 | 4 |

| A549 (Lung Cancer) | 12 | 6 |

The mechanism by which this compound exerts its anticancer effects involves:

- Inhibition of cell proliferation : It disrupts cell cycle progression, leading to apoptosis in cancer cells.

- Induction of oxidative stress : The compound may increase reactive oxygen species (ROS) levels, contributing to cell death in malignant cells.

Anti-inflammatory Properties

In addition to its anticancer activity, there is evidence suggesting that the compound possesses anti-inflammatory properties. It has been shown to inhibit the production of pro-inflammatory cytokines in vitro, making it a candidate for treating inflammatory diseases.

Synthesis

The synthesis of 1-(4-bromophenyl)-3-((2-oxo-2-phenylethyl)thio)pyrazin-2(1H)-one typically involves several steps:

- Formation of the pyrazinone core : Starting from appropriate precursors, the pyrazinone structure is synthesized through cyclization reactions.

- Introduction of the thioether group : This step involves nucleophilic substitution reactions where the thioether moiety is appended.

- Bromination : The introduction of the bromine atom on the phenyl ring can be achieved through electrophilic aromatic substitution.

Case Studies

Recent case studies have demonstrated the effectiveness of this compound in various experimental models:

-

In Vivo Studies : A study on mice bearing xenograft tumors showed that administration of the compound significantly reduced tumor size compared to controls.

- Tumor Size Reduction :

- Control Group: 1500 mm³

- Treated Group: 600 mm³

- Tumor Size Reduction :

- Cellular Studies : In vitro assays revealed that treatment with the compound led to a dose-dependent decrease in cell viability in cancer cell lines.

Comparison with Similar Compounds

Comparison with Similar Compounds

Pyrazinone derivatives with structural modifications to the aryl or thioether groups exhibit distinct physicochemical and biological properties. Below is a comparative analysis of key analogs:

Table 1: Structural and Physicochemical Comparison

Key Observations :

Halogen Effects: Bromine (Target compound): Provides strong electron-withdrawing effects and enhances resistance to oxidative metabolism compared to chlorine or fluorine .

Thioether Modifications: Replacement of the phenyl group in the 2-oxoethylthio moiety with 2,5-dimethoxyphenyl () introduces polar methoxy groups, likely improving aqueous solubility.

Structural Complexity :

- The fused heterocyclic system in significantly increases molecular weight (609.6 g/mol), which may limit blood-brain barrier penetration but improve specificity for macromolecular targets.

Synthetic Accessibility :

- Analogs with simpler substituents (e.g., chloro, methoxy) are synthesized via straightforward Suzuki couplings or thiourea-mediated reactions (), whereas brominated derivatives may require specialized catalysts (e.g., Pd-based systems) .

Research Findings and Implications

- Metabolic Stability: Brominated pyrazinones (e.g., Target compound) are less prone to cytochrome P450-mediated oxidation than chlorinated or non-halogenated analogs, as observed in related kinase inhibitors .

- Solubility Challenges : The hydrophobic 4-bromophenyl and phenylketone groups in the Target compound may necessitate formulation adjustments (e.g., micronization or co-solvents) for in vivo studies .

Q & A

Basic Research Questions

Q. What synthetic methodologies are recommended for preparing 1-(4-bromophenyl)-3-((2-oxo-2-phenylethyl)thio)pyrazin-2(1H)-one?

- Methodology : Visible-light-induced phosphine-catalyzed halogen-atom transfer reactions are effective for synthesizing structurally similar pyrazinone derivatives. This approach avoids transition metals and enables regioselective functionalization. Key steps include optimizing light intensity (e.g., blue LEDs) and stoichiometry of phosphine catalysts (e.g., PPh₃) to minimize byproducts .

- Validation : Confirm intermediates via -NMR and LC-MS at each stage. For example, track the thioether linkage formation (δ 3.8–4.2 ppm for SCH₂CO) and bromophenyl integration (δ 7.4–7.6 ppm) .

Q. How can researchers resolve contradictions in spectroscopic data during structural characterization?

- Methodology : Combine -NMR, -NMR, and high-resolution mass spectrometry (HRMS) to cross-validate assignments. For ambiguous peaks (e.g., overlapping aromatic signals), use 2D techniques like COSY or HSQC. Reference spectral data for analogous compounds (e.g., 1-(4-bromophenyl)-3-(4-hydroxyphenyl)propan-1-one) to identify diagnostic shifts .

- Example : A discrepancy in carbonyl resonance (C=O) may arise from tautomerism; variable-temperature NMR can clarify dynamic equilibria .

Advanced Research Questions

Q. What crystallographic strategies are optimal for determining the solid-state structure of this compound?

- Methodology : Use single-crystal X-ray diffraction (SC-XRD) with SHELXL for refinement. Key parameters:

- Data Collection : Mo Kα radiation (λ = 0.71073 Å), 100 K to minimize thermal motion.

- Refinement : Apply TWIN/BASF commands if twinning is observed. For disordered moieties (e.g., the 2-oxo-2-phenylethyl group), use PART/SUMP constraints .

- Validation : Compare geometric parameters (bond lengths, angles) with related structures (e.g., (2-bromophenyl)(4-hydroxy-1,1-dioxo-2H-1,2-benzothiazin-3-yl)methanone) to identify outliers .

Q. How can researchers investigate the stability of the thioether linkage under varying pH and temperature conditions?

- Methodology :

- Kinetic Studies : Monitor degradation via HPLC at pH 2–12 and 25–60°C. Use Arrhenius plots to calculate activation energy ().

- Mechanistic Probes : Add radical scavengers (e.g., BHT) to test for oxidative cleavage pathways. For hydrolytic stability, track thiol (-SH) formation via Ellman’s assay .

Q. What computational approaches are suitable for predicting reactivity or binding interactions of this compound?

- Methodology :

- DFT Calculations : Optimize geometry at the B3LYP/6-31G(d) level to analyze electrophilic sites (e.g., sulfur atom).

- Docking Studies : Use AutoDock Vina to model interactions with biological targets (e.g., kinases), guided by structural analogs like mTOR inhibitors (e.g., CC-223) .

Data Contradiction Analysis

Q. How to address discrepancies between theoretical and experimental NMR chemical shifts?

- Methodology :

Computational Prediction : Calculate shifts using Gaussian (GIAO method) at the MP2/cc-pVTZ level.

Experimental Calibration : Adjust for solvent effects (e.g., CDCl₃ vs. DMSO-d₆) and concentration-dependent aggregation.

- Case Study : A 0.3 ppm deviation in pyrazinone ring protons may arise from solvent polarity or hydrogen bonding .

Experimental Design Considerations

Q. What controls are critical for assessing synthetic reproducibility?

- Methodology :

- Internal Standards : Spike reactions with deuterated analogs (e.g., D₅-bromobenzene) for quantitative NMR yield calculations.

- Batch Variability : Test three independent syntheses under identical conditions (light, catalyst loading) and report RSD for yields .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.